2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
CAS No.: 2034273-62-4
Cat. No.: VC11812378
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034273-62-4 |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxy-4,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C19H23N3O4S/c1-13-10-14(2)21-19(20-13)26-16-4-3-8-22(12-16)27(23,24)17-5-6-18-15(11-17)7-9-25-18/h5-6,10-11,16H,3-4,7-9,12H2,1-2H3 |
| Standard InChI Key | OSRLCRUHNIUZJW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C |
| Canonical SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step processes, including reactions that form the ether linkage between the piperidine and pyrimidine moieties. Common reagents might include sulfonyl chlorides and appropriate pyrimidine derivatives. The synthesis requires careful optimization of reaction conditions to achieve high yields and purity.
Potential Applications
Compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in developing new therapeutics targeting neurological or inflammatory pathways. Their ability to interact with biological receptors makes them attractive candidates for drug development.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine | C21H23N5O4S | Pyrimidine, piperidine, benzofuran | Medicinal chemistry, potential neurological or inflammatory targets |
| 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | Not specified | Pyridazinone derivative, benzofuran | Medicinal chemistry, potential enzyme or receptor interactions |
| 2-[2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]ethyl]-1,3-thiazole | C18H22N2O3S2 | Thiazole, benzofuran | Potential therapeutic applications |
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